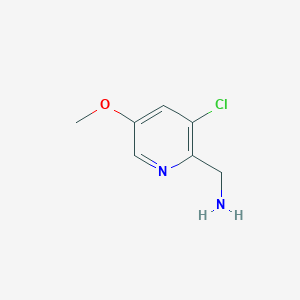

3-Chloro-5-methoxy-2-pyridinemethanamine

Description

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

(3-chloro-5-methoxypyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |

InChI Key |

UIQVBQPXNNVCHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The preparation typically begins with pyridine derivatives substituted at positions 3 and 5, such as 3-chloro-5-methoxypyridine or related halogenated pyridines. The methanamine group at the 2-position is introduced via amination reactions, often involving halogenated intermediates or nitrile precursors that are subsequently reduced or aminated.

Synthetic Route Example from Related Pyridine Amines

A representative synthetic approach adapted from related pyridine amine preparations involves:

Halogenation and Methoxylation:

- Starting from 3-chloropyridine derivatives, selective methoxylation at the 5-position can be achieved via nucleophilic aromatic substitution using methoxide ions under controlled conditions.

Introduction of the Aminomethyl Group at Position 2:

- The 2-position is functionalized via halogenation (e.g., chlorination or fluorination) followed by nucleophilic substitution with ammonia or amine sources.

- Alternatively, a nitrile group can be introduced at position 2 by cyanation reactions, followed by reduction to the corresponding aminomethyl group.

-

- Catalysts such as tetrabutylammonium salts or benzyltriethylammonium chloride are used to facilitate halogenation and nucleophilic substitution reactions.

- Solvents like N,N-dimethylacetamide (DMAC), dichloromethane, or dichloroethane are preferred for their ability to dissolve reactants and support reaction kinetics.

Reaction Conditions and Optimization

- Temperature: Reactions are typically conducted between ambient temperature and 170 °C, depending on the step. For example, fluorination reactions proceed efficiently at 140–170 °C, while cyanation and amination steps occur at milder temperatures (0–50 °C).

- Time: Reaction times vary from 2 to 15 hours, optimized to maximize yield and purity.

- Purification: Post-reaction workup involves water washing, phase separation, and vacuum distillation to isolate the target compound with high purity (up to 99.5%).

Alternative Method Using Organic Salt Formation and Cyanation

Another method for preparing 3-chloro-2-cyano-5-trifluoromethylpyridine involves:

- Formation of an organic salt intermediate by reacting 3-chloro-2-substituted-5-trifluoromethylpyridine with a tertiary amine activator under reflux.

- Subsequent cyanation in a biphasic system (dichloromethane and water) at low temperature (0–80 °C).

- Acid-base extraction and washing to purify the product.

- Vacuum distillation to isolate the final compound with yields over 85%.

Though this method targets a trifluoromethyl derivative, the principles of salt formation, biphasic cyanation, and solvent recycling are applicable to the preparation of methoxy-substituted analogs.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvents | DMAC, dichloromethane, dichloroethane, methanol | Chosen for solubility and reaction support |

| Catalysts | Benzyltriethylammonium chloride, tetrabutylammonium salts | Facilitate nucleophilic substitutions |

| Temperature | 0–170 °C | Fluorination at higher temps; cyanation/amination at lower temps |

| Reaction Time | 2–15 hours | Optimized per step |

| Purity of Product | Up to 99.5% | Achieved via distillation and washing |

| Yield | 85–97% | High yields with optimized conditions |

Analysis and Comparison of Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloro-5-methoxypyridin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-chloro-5-methoxypyridin-2-yl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridinemethanamine Derivatives

Substituent Effects on Physicochemical Properties

- Halogen vs. This may enhance nucleophilic reactivity at the aminomethyl group compared to fluorinated analogues. The trifluoromethyl group () significantly increases lipophilicity and metabolic stability, making it favorable for drug design .

Positional Isomerism :

- The compound in , (2-Chloro-5-methylpyridin-3-yl)methanamine HCl, demonstrates how substituent positions alter steric and electronic environments. The methyl group at the 5-position may hinder rotational freedom compared to the methoxy group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.